molecular formula C13H7I2NOS B14369057 6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one CAS No. 90481-45-1

6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one

Cat. No.: B14369057
CAS No.: 90481-45-1
M. Wt: 479.08 g/mol
InChI Key: ZLXNDXBSCOMOGV-UHFFFAOYSA-N
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Description

6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one is a complex organic compound that features a benzothiazole ring fused with a diiodocyclohexadienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by iodination. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Techniques such as microwave irradiation and one-pot multicomponent reactions may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorosulfonic acid, diethylamine, dibutylamine, and various alcohols and amines. Reaction conditions often involve the use of solvents like acetone and the presence of catalysts such as triethylamine .

Major Products

Major products formed from these reactions include sulfonamides, sulfonic acid esters, and various substituted benzothiazole derivatives .

Scientific Research Applications

6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one is unique due to its diiodo substitution, which imparts distinct electronic and steric properties.

Properties

CAS No.

90481-45-1

Molecular Formula

C13H7I2NOS

Molecular Weight

479.08 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4,6-diiodophenol

InChI

InChI=1S/C13H7I2NOS/c14-7-5-8(12(17)9(15)6-7)13-16-10-3-1-2-4-11(10)18-13/h1-6,17H

InChI Key

ZLXNDXBSCOMOGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

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